(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one
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Overview
Description
(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one is a spirocyclic compound with potential applications in various fields of scientific research. The compound’s unique structure, featuring a spiro linkage and a phenylamino group, makes it an interesting subject for studies in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic core followed by the introduction of the phenylamino group. One common method involves the reaction of a suitable diol with a phenylamine derivative under acidic conditions to form the spirocyclic intermediate. This intermediate is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a chitin synthase inhibitor, showing antifungal activity against various strains.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one involves the inhibition of specific enzymes, such as chitin synthase. By binding to the active site of the enzyme, the compound prevents the synthesis of chitin, a crucial component of fungal cell walls. This inhibition leads to the disruption of fungal growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and have been studied for their antifungal and enzyme inhibitory activities.
Polyoxin B: A known chitin synthase inhibitor with a similar mechanism of action.
Uniqueness
(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one stands out due to its specific structural features, such as the phenylamino group, which may confer unique binding properties and biological activities compared to other spirocyclic compounds .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(7S)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m0/s1 |
InChI Key |
KAVBTTIIAFQRLE-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC2(C[C@@H](C1=O)ONC3=CC=CC=C3)OCCO2 |
Canonical SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
Origin of Product |
United States |
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